Trisodium phosphate

説明

特性

IUPAC Name |

trisodium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFMWSXOAZQYPI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3PO4, Na3O4P | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | trisodium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trisodium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Sodium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-89-0 (dodecahydrate), 7632-05-5 (Parent) | |

| Record name | Trisodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2035223 | |

| Record name | Trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.941 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White odourless crystals, granules or crystalline powder, Colorless to white solid; [ICSC] White odorless powder; [MSDSonline], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Trisodium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water. Insoluble in ethanol, Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water; insol in alcohol. /Dodecahydrate/, 14.5 g/100 g water at 25 °C, 25.8 g sol in 100 g water at 20 °C, Qualitative solubility: soluble in water, Solubility in water, g/l at 20 °C: 121 (good) | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Relative density (water = 1): 2.5 | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals | |

CAS No. |

7601-54-9, 65185-91-3, 68130-75-6, 96337-98-3 | |

| Record name | Trisodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium trihydrogen bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, TRIBASIC, ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX01TZO3QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1583 °C | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Trisodium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental characterization of trisodium phosphate (TSP). This compound, an inorganic compound with the formula Na₃PO₄, is a versatile substance utilized across various scientific and industrial sectors, including pharmaceutical development, where it serves as an excipient, buffering agent, and pH regulator.[1][2] This document details both its anhydrous and hydrated forms, offering quantitative data, experimental methodologies, and structural visualizations to support research and development activities.

Chemical and Physical Properties

This compound is a white, crystalline, or granular solid that is highly soluble in water, forming a strongly alkaline solution.[3] It is commercially available in several forms, most commonly as the anhydrous salt (Na₃PO₄) and the dodecahydrate (Na₃PO₄·12H₂O).[4] The distinct properties of these forms are critical for their application in specific experimental and formulation contexts.

Quantitative Data Summary

The key physical and chemical properties of anhydrous and dodecahydrate this compound are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties

| Property | This compound (Anhydrous) | This compound (Dodecahydrate) |

| Molecular Formula | Na₃PO₄ | Na₃PO₄·12H₂O |

| Molar Mass | 163.94 g/mol | 380.12 g/mol |

| Appearance | White, granular or crystalline solid | White or colorless hexagonal crystals |

| Density | 2.536 g/cm³ (at 17.5 °C) | 1.62 g/cm³ (at 20 °C) |

| Melting Point | 1,583 °C | 73.4 °C (decomposes) |

| Boiling Point | Decomposes | Decomposes at 100 °C |

Sources:[3]

Table 2: Solubility and Solution Properties

| Property | Value / Description |

| Solubility in Water | Highly soluble. For anhydrous form: • 5.4 g/100 mL (0 °C) • 12 g/100 mL (20 °C) • 14.5 g/100 mL (25 °C) |

| Solubility in other Solvents | Insoluble in ethanol. |

| pH of Aqueous Solution | Strongly alkaline. For a 1% solution: • pH ≈ 11.5 - 12.5 |

Sources:

Chemical Structure and Reactions

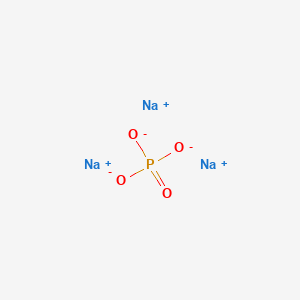

This compound is an ionic salt formed from three sodium cations (Na⁺) and one phosphate anion (PO₄³⁻). The phosphate anion has a tetrahedral geometry with the phosphorus atom at the center and four oxygen atoms at the vertices. In the dodecahydrate form, twelve water molecules are incorporated into the crystalline structure.

Figure 1. Ionic structure of this compound.

Hydrolysis in Aqueous Solution

The strong alkalinity of this compound solutions is a result of the hydrolysis of the phosphate ion (PO₄³⁻), which is the conjugate base of the very weak acid, hydrogen phosphate (HPO₄²⁻). The phosphate ion reacts with water to produce hydroxide ions (OH⁻), thereby increasing the pH of the solution.

PO₄³⁻ + H₂O ⇌ HPO₄²⁻ + OH⁻

This equilibrium lies to the right, establishing a high concentration of hydroxide ions and a correspondingly high pH. This buffering capacity at high pH is a key property utilized in many scientific applications.

Figure 2. Hydrolysis of the phosphate ion in water.

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound is essential for its effective use in research and drug development. The following sections provide detailed methodologies for key analytical procedures.

Protocol for Assay of this compound (Titrimetric Method)

This protocol is adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for determining the purity of this compound.

Principle: This method involves an acid-base titration. The sample is first dissolved and reacted with a known excess of strong acid. The solution is then back-titrated with a strong base using a pH meter to detect the two inflection points corresponding to the neutralization of the excess acid and the conversion of H₂PO₄⁻ to HPO₄²⁻.

Apparatus and Reagents:

-

400-mL beaker

-

pH meter with electrodes

-

Magnetic stirrer and stir bar

-

System for bubbling carbon dioxide-free air

-

1 N Hydrochloric acid (HCl), standardized

-

1 N Sodium hydroxide (NaOH), standardized

-

Deionized water

Procedure:

-

Accurately weigh a quantity of the this compound sample equivalent to 5.5-6.0 g of anhydrous Na₃PO₄.

-

Transfer the sample to a 400-mL beaker and dissolve it in 40 mL of deionized water.

-

Add 100.0 mL of 1 N HCl to the solution.

-

To expel any dissolved carbon dioxide, pass a stream of CO₂-free air through the solution in fine bubbles for 30 minutes. Loosely cover the beaker to prevent loss by spraying.

-

Rinse the cover and sides of the beaker with a small amount of deionized water.

-

Immerse the electrodes of a calibrated pH meter in the solution and begin stirring.

-

Titrate the solution with 1 N NaOH until the first inflection point is reached, which occurs at approximately pH 4. Record the volume of 1 N HCl consumed to this point (Volume A).

-

Continue the titration with 1 N NaOH, ensuring the solution is protected from atmospheric CO₂, until the second inflection point is reached at approximately pH 8.8. Record the volume of 1 N NaOH consumed between the first and second inflection points (Volume B).

Calculation:

-

When Volume A is greater than or equal to 2 times Volume B, the purity is calculated based on Volume B. Each mL of 1 N NaOH (Volume B) is equivalent to 163.9 mg of Na₃PO₄.

-

When Volume A is less than 2 times Volume B, the purity is calculated based on the difference between the volumes. Each mL of (Volume A - Volume B) of 1 N NaOH is equivalent to 163.9 mg of Na₃PO₄.

Protocol for pH Measurement of a 1% Solution

This protocol provides a standardized method for determining the pH of a this compound solution, a critical parameter for its function as a buffering agent.

Principle: The pH of a prepared solution is measured directly using a calibrated pH meter.

Apparatus and Reagents:

-

Calibrated pH meter with a suitable electrode

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound sample

-

Deionized water

-

Standard pH buffers (e.g., pH 7.00, 10.01, 12.46) for calibration

Procedure:

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, and preferably three, standard buffers that bracket the expected pH (around 12). For high pH measurements, buffers of pH 10.01 and 12.46 are recommended.

-

Solution Preparation: Accurately weigh 1.0 g of the this compound sample. Quantitatively transfer it to a 100-mL volumetric flask. Dissolve the solid in deionized water and fill the flask to the mark. Mix thoroughly to ensure a homogenous 1% (w/v) solution.

-

Measurement: Rinse the pH electrode with deionized water and then with a small portion of the 1% TSP solution. Immerse the electrode in the bulk of the TSP solution. Allow the reading to stabilize and then record the pH value.

Protocol for Melting Point Determination of this compound Dodecahydrate

This protocol describes a general method for determining the melting point of a crystalline solid, applicable to Na₃PO₄·12H₂O.

Principle: A small, packed sample of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.

Apparatus and Reagents:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary melting point tubes (one end sealed)

-

This compound dodecahydrate sample, finely powdered and dry

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If necessary, gently pulverize a small amount of the this compound dodecahydrate to a fine powder. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Heating: Set the apparatus to heat at a medium rate until the temperature is about 15-20°C below the expected melting point (approx. 73°C).

-

Reduce the heating rate so that the temperature increases by no more than 1-2°C per minute as it approaches the melting point.

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid becomes visible. This is the start of the melting range.

-

Record the temperature at which the entire sample has completely turned into a transparent liquid. This is the end of the melting range.

-

-

Note on Decomposition: For hydrated salts like Na₃PO₄·12H₂O, the "melting" is often accompanied by the release of water of hydration (decomposition). Note any changes in appearance, such as the solid becoming wet or dissolving in its own water of hydration.

Applications in Research and Drug Development

This compound's strong alkalinity and buffering capacity make it a valuable tool in various laboratory and pharmaceutical contexts.

Use as a High-pH Buffering Agent

In biochemistry and molecular biology, maintaining a stable pH is crucial for enzyme activity, protein stability, and various assays. While phosphate buffers are commonly used in the physiological pH range of 5.8-8.0 (prepared with monobasic and dibasic phosphate salts), this compound is employed when a stable, high-pH environment (pH 11-12.5) is required.

Figure 3. Experimental workflow for preparing a high-pH buffer using this compound.

Role as a Pharmaceutical Excipient

In drug development, this compound is classified as "Generally Recognized As Safe" (GRAS) by the U.S. FDA and is used as an excipient in various pharmaceutical formulations. Its functions include:

-

pH Modifier: To maintain the pH of a formulation, ensuring the stability and solubility of the active pharmaceutical ingredient (API).

-

Emulsifier and Stabilizer: It helps to stabilize emulsions in liquid and semi-solid dosage forms.

-

Sequestrant: It can chelate metal ions that might otherwise catalyze the degradation of the API.

The selection of the appropriate grade (e.g., pharmaceutical grade) and form (anhydrous vs. hydrated) of this compound is critical to ensure the quality, safety, and efficacy of the final drug product.

References

Trisodium phosphate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Trisodium Phosphate

Introduction

This compound (TSP), with the chemical formula Na₃PO₄, is an inorganic salt that exists in various hydrated forms, most commonly as the dodecahydrate (Na₃PO₄·12H₂O), as well as in an anhydrous form.[1][2] It is a white, granular or crystalline solid that is highly soluble in water, creating a strongly alkaline solution with a pH typically ranging from 11.5 to 12.5 for a 1% solution.[2][3][4] This high alkalinity makes TSP a powerful cleaning agent, degreaser, pH regulator, and emulsifier. Its applications are diverse, spanning industrial cleaning, water treatment, metal surface preparation, and as a food additive (E339iii). The synthesis and purification methods are critical in determining the final product's grade, purity, and suitability for these varied applications, from technical grade for cleaning to high-purity food grade.

Core Synthesis Methodologies

The commercial production of this compound is primarily achieved through the neutralization of phosphoric acid (H₃PO₄) with a sodium-based alkali. The process is typically conducted in two stages to ensure complete conversion and to manage the reaction economically, often using the less expensive soda ash (sodium carbonate, Na₂CO₃) for the initial neutralization step, followed by the stronger caustic soda (sodium hydroxide, NaOH) for the final conversion.

Two-Step Neutralization Process

The foundational method for TSP synthesis involves two sequential chemical reactions.

-

Formation of Disodium Hydrogen Phosphate: In the first step, phosphoric acid is reacted with sodium carbonate. The basicity of sodium carbonate is only sufficient to neutralize the acid to the stage of disodium hydrogen phosphate (Na₂HPO₄). This reaction is accompanied by the evolution of carbon dioxide gas.

-

Reaction: H₃PO₄ + Na₂CO₃ → Na₂HPO₄ + H₂O + CO₂

-

-

Conversion to this compound: The resulting disodium hydrogen phosphate is then treated with sodium hydroxide to complete the neutralization and form this compound.

-

Reaction: Na₂HPO₄ + NaOH → Na₃PO₄ + H₂O

-

Alternative starting materials can include mother liquors from the production of monosodium or disodium phosphates, which are then treated with caustic soda to produce TSP.

Process Variations

-

Hot Phosphoric Acid Method: This method involves the direct neutralization reaction between hot phosphoric acid and caustic soda. The resulting neutralized solution is then cooled, crystallized, centrifuged, and dried to obtain the final product.

-

Overall Reaction: H₃PO₄ + 3NaOH → Na₃PO₄ + 3H₂O

-

-

Extraction Phosphoric Acid Method: This industrial process begins by neutralizing phosphoric acid with soda ash at 90-100 °C until 50-70% of the acid is converted. This step also precipitates impurities like sodium fluorosilicate, which are then filtered off. The filtrate is further neutralized with soda ash to a slightly alkaline pH of 8.4-8.6 before sodium hydroxide is added to generate the final this compound.

Purification and Product Formulation

After the initial synthesis, several purification and formulation steps are required to obtain a stable, high-purity product in the desired physical form.

Crystallization

Crystallization is the primary method for purifying TSP and producing its hydrated forms, most commonly the dodecahydrate (Na₃PO₄·12H₂O).

-

Process: The hot, concentrated TSP solution is filtered to remove any insoluble matter. It is then cooled under controlled conditions to induce crystallization. The solution is often concentrated to a relative density of 1.24-1.26 before being cooled to a temperature range of 25-70 °C. The resulting crystals are separated from the remaining liquid (mother liquor) by centrifugation. The mother liquor can be recycled for use in subsequent batches.

-

Melt Crystallization: A novel approach involves melt crystallization, where a TSP solution is brought into contact with a surface maintained at a temperature below the solution's melting point, causing the formation of various crystalline hydrates.

Drying and Anhydrous Production

-

Conventional Drying: The separated crystals are dried to produce the final product.

-

Spray Drying: To produce anhydrous this compound directly, a purified solution of TSP is atomized into a spray dryer. The solution is heated to 85-95 °C, and then sprayed into a chamber with an inlet air temperature of 650-750 °C and an outlet temperature of 140-170 °C, using an atomization steam pressure of 0.15-0.3 MPa.

Advanced and High-Purity Methods

For applications requiring higher purity, such as food or pharmaceuticals, advanced purification techniques are employed. One patented method involves:

-

Dissolving industrial-grade TSP in high-purity water.

-

Adding an organic amine-modified starch chelating agent and an arsenic removing agent.

-

Stirring the mixture for 4-6 hours at room temperature.

-

Filtering to remove the agents and impurities.

-

Performing reduced pressure distillation on the filtrate at 40-60 °C.

-

Cooling to 0-10 °C for crystallization, followed by filtration and vacuum drying.

This process yields a product with a purity exceeding 99.0wt%, meeting food additive standards.

Formulation for Stability

A common issue with crystalline TSP is caking during storage. To produce a free-flowing, non-caking product, a small amount of sodium sulfate (0.25% to 0.80% by weight) can be added to the TSP solution before crystallization. This results in the co-crystallization of sodium sulfate with the this compound dodecahydrate, enhancing its stability under variable atmospheric conditions.

Data Presentation: Process Parameters and Specifications

Quantitative data from the described methods are summarized below for comparison.

Table 1: Synthesis and Crystallization Parameters

| Parameter | Value | Method/Stage | Reference |

|---|---|---|---|

| Reaction Temperature | 90-100 °C | Extraction Phosphoric Acid Method | |

| Intermediate pH | 8.4-8.6 | After soda ash neutralization | |

| Solution Relative Density | 1.24-1.26 | Before crystallization | |

| Crystallization Temperature | 25-70 °C | Cooling Crystallization | |

| High-Purity Distillation Temp. | 40-60 °C | Reduced Pressure Distillation |

| High-Purity Crystallization Temp. | 0-10 °C | High-Purity Method | |

Table 2: Spray Drying Parameters for Anhydrous TSP

| Parameter | Value | Reference |

|---|---|---|

| Solution Temperature | 85-95 °C | |

| Atomization Steam Pressure | 0.15-0.3 MPa | |

| Inlet Air Temperature | 650-750 °C |

| Outlet Air Temperature | 140-170 °C | |

Table 3: Product Purity and Specifications

| Parameter | Specification | Grade/Form | Reference |

|---|---|---|---|

| Assay (Na₃PO₄) | ≥ 97.0% (ignited basis) | Monohydrate | |

| Assay (Na₃PO₄) | ≥ 92.0% (ignited basis) | Dodecahydrate | |

| Assay (Na₃PO₄) | 97.0-103.0% (dried basis) | General | |

| Assay (Na₃PO₄) | > 99.0wt% | High-Purity (Food Grade) | |

| pH (1% solution) | 11.5-12.5 | General | |

| Heavy Metals | ≤ 20 µg/g (as Pb) | General | |

| Arsenic | ≤ 4.0 µg/g (as As₂O₃) | General | |

| Chloride | ≤ 0.071% | General |

| Sulfate | ≤ 0.058% | General | |

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound Dodecahydrate

-

Step 1: Disodium Phosphate Synthesis: Prepare a solution of sodium carbonate in water. Slowly add a stoichiometric amount of phosphoric acid while stirring. The reaction will effervesce as CO₂ is released. Control the addition rate to prevent excessive foaming.

-

Step 2: this compound Conversion: To the disodium phosphate solution from Step 1, add a stoichiometric amount of concentrated sodium hydroxide solution. Heat the mixture to ensure the reaction goes to completion.

-

Step 3: Purification and Crystallization: Filter the hot solution to remove any insoluble impurities. Concentrate the filtrate by boiling until the solution reaches a relative density of approximately 1.25.

-

Step 4: Crystal Formation: Allow the concentrated solution to cool slowly and undisturbed to a temperature between 25-30 °C. Crystals of this compound dodecahydrate will form.

-

Step 5: Isolation and Drying: Separate the crystals from the mother liquor using vacuum filtration or a centrifuge. Wash the crystals with a small amount of cold distilled water to remove residual mother liquor. Dry the crystals at a low temperature (e.g., in a desiccator or a low-temperature oven) to avoid loss of hydration water.

Protocol 2: Purity Analysis by Acid-Base Titration

-

Sample Preparation: Accurately weigh a sample of TSP (e.g., 2.5 g for anhydrous, 5 g for dodecahydrate) and dissolve it in deionized water. Transfer the solution to a 250 mL volumetric flask and dilute to the mark.

-

Titration Setup: Pipette a 25 mL aliquot of the sample solution into a beaker or conical flask. Place the electrodes of a calibrated pH meter into the solution.

-

First Endpoint: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 1 N HCl). Record the volume of HCl required to reach the first inflection point, which occurs at approximately pH 8.8. This corresponds to the conversion of PO₄³⁻ to HPO₄²⁻.

-

Second Endpoint: Continue the titration with the same HCl solution. Record the volume of titrant required to reach the second inflection point at approximately pH 4. This corresponds to the conversion of HPO₄²⁻ to H₂PO₄⁻.

-

Calculation: The purity of the this compound can be calculated based on the volume of titrant consumed between the two endpoints. Each mole of HCl in this range corresponds to one mole of Na₃PO₄.

Mandatory Visualizations

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Two-step chemical reaction pathway for TSP synthesis.

Caption: Experimental workflow for TSP purity analysis via acid-base titration.

References

A Technical Guide to the Properties of Anhydrous and Dodecahydrate Trisodium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physicochemical properties of anhydrous trisodium phosphate (Na₃PO₄) and its dodecahydrate form (Na₃PO₄·12H₂O). The information herein is intended to support research, development, and quality control activities where the selection and characterization of the appropriate form of this compound are critical.

Core Physicochemical Properties: Anhydrous vs. Dodecahydrate

The primary distinction between the two forms is the presence of twelve molecules of water of hydration in the dodecahydrate form, which significantly influences its physical and chemical properties. A summary of these quantitative differences is presented below.

| Property | This compound, Anhydrous | This compound, Dodecahydrate |

| Chemical Formula | Na₃PO₄[1][2] | Na₃PO₄ · 12H₂O[2][3] |

| Molecular Weight | 163.94 g/mol [1] | 380.12 g/mol |

| Appearance | White, granular or crystalline solid | Colorless or white hexagonal crystals |

| Density | 2.536 g/cm³ (at 17.5 °C) | 1.62 g/cm³ (at 20 °C) |

| Melting Point | 1,583 °C | ~73.4 - 75 °C (decomposes, loses water of crystallization) |

| Solubility in Water | 12 g/100 mL (at 20 °C)14.5 g/100 mL (at 25 °C) | 28.3 g/100 mL (at 20 °C)14.5 g/100 mL (at 25 °C) |

| pH of Aqueous Solution | Strongly alkaline; a 1% solution has a pH of approximately 12 | Strongly alkaline; a 1% solution has a pH of approximately 11.5 - 12.5 |

| CAS Number | 7601-54-9 | 10101-89-0 |

Experimental Protocols

Accurate characterization of this compound is essential for its application in research and pharmaceutical development. The following are detailed methodologies for key analytical procedures.

Assay of this compound by Potentiometric Titration

This method determines the purity of this compound by titrating it with a strong acid and monitoring the pH to identify the equivalence points.

-

Principle: this compound is a tribasic salt that reacts with hydrochloric acid in a stepwise manner. The titration curve will show two inflection points, corresponding to the neutralization of the phosphate.

-

Apparatus:

-

400-mL beaker

-

pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

50-mL burette

-

Air supply free of carbon dioxide

-

-

Reagents:

-

1 N Hydrochloric Acid (HCl), standardized

-

1 N Sodium Hydroxide (NaOH), standardized

-

Deionized water

-

-

Procedure:

-

Accurately weigh a quantity of the this compound sample equivalent to approximately 5.5 g of the anhydrous form.

-

Transfer the sample to a 400-mL beaker and dissolve it in 40 mL of deionized water.

-

Add 100.0 mL of 1 N HCl to the beaker and stir until the sample is completely dissolved.

-

To expel any dissolved carbon dioxide, pass a stream of carbon dioxide-free air through the solution in fine bubbles for 30 minutes. Cover the beaker loosely to prevent loss of solution due to spraying.

-

Rinse the cover and the sides of the beaker with a small amount of deionized water.

-

Immerse the pH electrode in the solution and begin stirring.

-

Titrate the solution with 1 N NaOH. Record the volume of titrant and the corresponding pH values.

-

Continue the titration to identify the two inflection points, which occur at approximately pH 4 and pH 8.8.

-

Calculate the volume of 1 N HCl consumed (A) up to the first inflection point (pH 4) and the volume of 1 N NaOH consumed between the two inflection points (B).

-

-

Calculation:

-

If A is equal to or greater than 2B, each mL of the volume B of 1 N NaOH is equivalent to 163.9 mg of Na₃PO₄.

-

If A is less than 2B, each mL of the volume (A - B) of 1 N NaOH is equivalent to 163.9 mg of Na₃PO₄.

-

Determination of Water Content by Loss on Ignition

This gravimetric method is used to differentiate between the anhydrous and dodecahydrate forms by measuring the mass lost upon heating.

-

Principle: The water of hydration in this compound dodecahydrate is driven off by heating, and the resulting weight loss is measured. The anhydrous form will exhibit minimal loss on ignition.

-

Apparatus:

-

Porcelain or platinum crucible

-

Muffle furnace

-

Analytical balance

-

Desiccator

-

-

Procedure:

-

Heat a clean crucible in a muffle furnace at the specified temperature for 1 hour, cool it in a desiccator, and weigh it accurately.

-

Accurately weigh about 2-3 g of the this compound sample into the crucible.

-

For the dodecahydrate form, initially heat the sample at 120°C for 2 hours, then increase the temperature to 200°C and heat for 5 hours. The anhydrous form should be heated at 200°C for 5 hours.

-

Cool the crucible in a desiccator to room temperature and weigh it accurately.

-

Repeat the heating, cooling, and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

Calculate the percentage loss on ignition using the formula: % Loss = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] x 100

-

Expected Results:

-

Anhydrous: Not more than 2.0% loss.

-

Dodecahydrate: Between 45.0% and 57.0% loss.

-

-

Identification Tests

These are qualitative tests to confirm the presence of sodium and phosphate ions.

-

Test for Sodium:

-

Dissolve a small amount of the sample in water.

-

Introduce the solution into a non-luminous flame using a clean platinum wire.

-

A persistent yellow color in the flame indicates the presence of sodium.

-

-

Test for Phosphate:

-

Dissolve approximately 0.1 g of the sample in 10 mL of water.

-

Acidify the solution with dilute nitric acid.

-

Add 5 mL of ammonium molybdate solution and warm the mixture.

-

The formation of a bright, canary-yellow precipitate confirms the presence of orthophosphate.

-

Visualized Workflows and Relationships

The following diagrams, rendered using Graphviz, illustrate key processes and relationships relevant to the analysis and understanding of this compound.

Caption: Experimental workflow for the characterization of this compound.

Caption: Hydration and dehydration relationship of this compound forms.

Caption: Simplified production process of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Trisodium Phosphate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trisodium phosphate (TSP), an inorganic compound with the formula Na₃PO₄, serves a dual role in biological systems. Primarily recognized for its potent antimicrobial properties stemming from its high alkalinity, TSP also contributes to the cellular pool of inorganic phosphate (Pi), a critical signaling molecule. This guide elucidates the multifaceted mechanism of action of this compound, distinguishing between its direct, pH-mediated effects on microbial cell integrity and the nuanced, signaling-driven consequences of increased intracellular phosphate concentration in mammalian cells. We will explore its impact on key signaling pathways, provide quantitative data on its biological effects, and detail experimental protocols for its study.

Antimicrobial Mechanism of Action: A pH-Driven Disruption

The primary mechanism behind this compound's efficacy as an antimicrobial agent is its ability to create a highly alkaline environment. A 1% solution of TSP can reach a pH of 12, which is sufficient to saponify lipids and denature proteins.[1] This high pH disrupts the integrity of bacterial cell membranes, leading to the leakage of intracellular contents and ultimately, cell death.

This effect is particularly pronounced in Gram-negative bacteria, which possess a thin peptidoglycan layer that is more susceptible to alkaline-induced damage.[1] Studies have demonstrated that the antimicrobial activity of TSP is directly correlated with its concentration and the resulting pH of the solution. When TSP solutions are neutralized to pH 7.0, their bactericidal effects are lost, confirming the central role of alkalinity.[1]

Experimental Protocol: Assessing Antimicrobial Efficacy of this compound

This protocol details a method for quantifying the antimicrobial effect of TSP on a bacterial culture, such as Salmonella enterica.

1. Bacterial Culture Preparation:

-

Inoculate a single colony of Salmonella enterica into Tryptic Soy Broth (TSB).

-

Incubate at 37°C with agitation until the culture reaches the stationary phase.

-

Harvest cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a desired cell density (e.g., 10⁸ CFU/mL).

2. Treatment with this compound:

-

Prepare TSP solutions of varying concentrations (e.g., 1.5%, 2.0%, 2.5% w/v) in TSB.

-

As a control, prepare a TSP solution and adjust its pH to 7.0 using HCl.

-

Also prepare TSB solutions with pH adjusted to match the alkaline TSP solutions using NaOH.

-

Add the bacterial suspension to the treatment and control solutions and incubate at room temperature with agitation.

3. Viability Assessment (Colony Forming Unit Assay):

-

At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots from each treatment and control group.

-

Perform serial dilutions in PBS.

-

Plate the dilutions onto Tryptic Soy Agar (TSA) plates.

-

Incubate the plates at 37°C for 24 hours.

-

Count the number of colonies to determine the concentration of viable bacteria (CFU/mL).

4. Data Analysis:

-

Calculate the log reduction in CFU/mL for each treatment compared to the initial count.

-

The D-value, which is the time required to achieve a 1-log reduction in the bacterial population, can be calculated to quantify the efficacy of the treatment.

Quantitative Data: Antimicrobial Efficacy of this compound

The following tables summarize the dose-dependent effect of this compound on the viability of Salmonella enterica serovar Enteritidis and its comparative efficacy against various pathogenic bacteria.

| TSP Concentration (% w/v) | pH of Solution | D-value (minutes) |

| 1.5 | 10.0 | 36.90 |

| 2.0 | 10.5 | 15.17 |

| 2.5 | 11.0 | 6.27 |

| Table 1: Dose-dependent effect of this compound on the viability of S. enterica serovar Enteritidis. The D-value represents the time required to achieve a 90% reduction in the bacterial population. Data sourced from Sampathkumar et al., 2003.[1] |

| Microbial Group | Antimicrobial Agent | Average Reduction (log CFU/g) |

| Gram-positive bacteria | 12% this compound (TSP) | 0.87 |

| Gram-negative bacteria | 12% this compound (TSP) | 1.28 |

| Table 2: Average microbial reductions on poultry skin after treatment with 12% this compound. Data sourced from del Río et al., 2007. |

Inorganic Phosphate as a Signaling Molecule in Mammalian Cells

In biological systems, this compound dissociates, contributing to the intracellular pool of inorganic phosphate (Pi). Pi is not merely a metabolite or a structural component of biomolecules; it is also a critical signaling molecule that can modulate a variety of cellular processes, including proliferation, differentiation, and apoptosis. The cellular response to elevated Pi is often dose-dependent and cell-type specific.

The PHO Signaling Pathway

The Phosphate-responsive (PHO) pathway is a well-characterized signaling cascade in yeast that governs the expression of genes involved in phosphate acquisition and metabolism. While not identical, analogous mechanisms for sensing and responding to phosphate levels exist in mammalian cells.

Under high phosphate conditions, the cyclin-dependent kinase (CDK) complex Pho80-Pho85 phosphorylates the transcription factor Pho4. This phosphorylation event leads to the export of Pho4 from the nucleus, thereby repressing the transcription of PHO target genes. Conversely, under low phosphate conditions, the CDK inhibitor Pho81 becomes active and inhibits the Pho80-Pho85 complex. This allows for the dephosphorylation and nuclear localization of Pho4, leading to the activation of PHO gene expression.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a central signaling module that transduces extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation and differentiation. Elevated inorganic phosphate can modulate this pathway, although the effects can be context-dependent.

The pathway is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, which leads to the activation of the small GTPase, Ras. Activated Ras then recruits and activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK (a MAPKK). Finally, MEK phosphorylates and activates ERK (a MAPK), which can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, survival, and metabolism. Similar to the MAPK/ERK pathway, this cascade is often initiated by growth factor signaling.

Upon activation by an RTK, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including the TSC complex, which leads to the activation of mTORC1 and subsequent promotion of protein synthesis and cell growth.

Experimental Protocols for Studying Phosphate Signaling

Protocol 1: Treatment of Mammalian Cells with High Phosphate for Western Blot Analysis

This protocol describes the treatment of a mammalian cell line, such as HEK293, with elevated levels of inorganic phosphate, followed by lysate preparation for western blot analysis of phosphorylated signaling proteins (e.g., p-ERK).

1. Cell Culture and Plating:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

2. High Phosphate Treatment:

-

Prepare a sterile stock solution of 1 M sodium phosphate (a mixture of NaH₂PO₄ and Na₂HPO₄ to achieve a physiological pH of 7.4).

-

When cells reach the desired confluency, replace the culture medium with fresh medium containing different final concentrations of inorganic phosphate (e.g., 5 mM, 10 mM, 20 mM). Include an untreated control.

-

Incubate the cells for the desired treatment time (e.g., 15 minutes, 30 minutes, 1 hour).

3. Cell Lysis:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

4. Western Blot Analysis of ERK Phosphorylation:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Protocol 2: Cell Viability Assessment using the MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent effect of this compound on the viability of a mammalian cell line.

1. Cell Plating:

-

Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. This compound Treatment:

-

Prepare a range of concentrations of a sterile this compound solution in culture medium.

-

Replace the medium in the wells with the medium containing the different TSP concentrations. Include wells with medium only as a blank and wells with untreated cells as a control.

-

Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Express the viability of the treated cells as a percentage of the viability of the untreated control cells.

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

Quantitative Data: Phosphoproteomic Changes Induced by High Phosphate

The following table presents a selection of proteins with altered phosphorylation status in HEK293 cells treated with 10 mM inorganic phosphate compared to a 1 mM control. This data provides insight into the specific molecular events triggered by elevated phosphate levels.

| Protein | Gene ID | Phosphorylation Fold Change (10mM vs 1mM Pi) |

| Alpha-2-HS-glycoprotein | AHSG | 2.46 |

| Ankyrin repeat and LEM domain-containing protein 2 | ANKLE2 | 1.74 |

| Coiled-coil domain-containing protein 14 | CCDC14 | 1.66 |

| Interferon regulatory factor 2-binding protein 2 | IRF2BP2 | 1.63 |

| Cyclin-dependent kinase 13 | CDK13 | 1.60 |

| Table 3: Selected proteins with increased phosphorylation in HEK293 cells treated with high inorganic phosphate. Data adapted from He et al., 2022. |

Conclusion

The mechanism of action of this compound in biological systems is twofold. Its potent antimicrobial activity is a direct consequence of the high alkalinity it generates, leading to the disruption of microbial cell membranes. In mammalian systems, its primary role is to contribute to the intracellular pool of inorganic phosphate. As a signaling molecule, elevated inorganic phosphate can modulate key cellular pathways such as the MAPK/ERK and PI3K/Akt/mTOR cascades, influencing cell fate decisions. Understanding these distinct yet interconnected mechanisms is crucial for researchers and professionals in drug development, as it provides a framework for both harnessing the antimicrobial properties of TSP and for comprehending the broader physiological and pathological implications of altered phosphate homeostasis. The experimental protocols and quantitative data provided in this guide offer a practical foundation for further investigation into the complex biological roles of this compound.

References

A Comprehensive Technical Guide to the Utilization of Trisodium Phosphate in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the multifaceted role of trisodium phosphate (TSP) in a variety of biochemical assays. From its fundamental properties as an alkaline buffer to its specific applications in cell lysis, protein dephosphorylation, and nucleic acid manipulation, this document provides a comprehensive literature review, detailed experimental protocols, and quantitative data to inform and guide laboratory practices.

Introduction to this compound (TSP)

This compound, with the chemical formula Na₃PO₄, is a versatile inorganic salt widely employed in biochemical research.[1] Its key characteristic is its strong alkalinity in aqueous solutions, with a 1% solution exhibiting a pH of approximately 12.[1] This property makes it a powerful tool for creating highly alkaline environments, which can be advantageous in specific experimental contexts. However, this high pH also necessitates careful consideration to avoid protein denaturation and other undesirable effects. TSP is available in anhydrous and various hydrated forms, with the dodecahydrate (Na₃PO₄·12H₂O) being common in laboratory settings.[1]

Core Applications of this compound in Biochemical Assays

This compound finds utility in a range of biochemical applications, primarily leveraging its alkaline nature and phosphate composition.

Cell Lysis Buffers

The strong basicity of TSP can be harnessed to disrupt cell membranes and facilitate the release of intracellular contents. While not as common as detergent-based lysis buffers like RIPA, TSP-based buffers can be effective for specific applications, particularly when a highly alkaline environment is required to denature proteins or inhibit certain enzymatic activities.

Protein Dephosphorylation Assays

In the study of protein phosphorylation, TSP's high pH is instrumental in creating conditions that favor the removal of phosphate groups from proteins. This is particularly relevant in preparing samples for techniques like mass spectrometry, where dephosphorylation can aid in peptide identification. Furthermore, TSP can be a component of buffers used in assays involving alkaline phosphatases.

Nucleic Acid Precipitation and Purification

This compound can be used in protocols for the precipitation and purification of nucleic acids. The salt and pH conditions created by TSP can influence the solubility of DNA and RNA, aiding in their separation from other cellular components. For instance, it is a component of the DNA wash solution in the TRI Reagent protocol for DNA and protein isolation.[2]

Quantitative Data on this compound in Biochemical Assays

The concentration of this compound is a critical parameter that can significantly impact the outcome of a biochemical assay. The following tables summarize available quantitative data on the effects of TSP in various applications.

Table 1: this compound in Cell Lysis

| Application | TSP Concentration | Cell/Tissue Type | Key Findings | Reference |

| General Cell Lysis | Not specified in high-level protocols | Adherent and suspension cells | Often used in combination with other detergents and salts in lysis buffers to maintain a high pH. | [3] |

| Enhanced Bacterial Lysis | 0.1% - 1.0% (wt/vol) | E. coli, Salmonella Enteritidis, Pseudomonas sp., L. monocytogenes, B. thermosphacta | A two-step process involving plasmolysis with NaCl followed by deplasmolysis with TSP enhanced its efficacy against spoilage and pathogenic bacteria. |

Table 2: this compound in Enzyme Assays

| Enzyme Assay | TSP Concentration | Substrate | Effect on Enzyme Activity | Reference |

| Alkaline Phosphatase | Not specified in direct assays | p-Nitrophenyl Phosphate (pNPP) | Inorganic phosphate, the product of TSP hydrolysis, is a known competitive inhibitor of alkaline phosphatase. | |

| Kinase Assays | Not specified | Various | The high phosphate concentration can interfere with kinase activity assays, which involve the transfer of phosphate groups. |

Table 3: this compound in Nucleic Acid Purification

| Application | TSP Concentration | Key Role | Protocol | Reference |

| DNA Wash Solution | 0.1 M | Component of the wash buffer to remove impurities from the DNA pellet. | TRI Reagent DNA/Protein Isolation Protocol |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Preparation of a this compound-Based Cell Lysis Buffer

This protocol describes the preparation of a basic alkaline lysis buffer. The optimal concentration of TSP may need to be determined empirically for different cell types.

Materials:

-

This compound, dodecahydrate (Na₃PO₄·12H₂O)

-

Deionized water

-

pH meter

Procedure:

-

To prepare a 100 mM TSP solution, dissolve 3.80 g of this compound dodecahydrate in 90 mL of deionized water.

-

Adjust the volume to 100 mL with deionized water.

-

The pH of this solution will be highly alkaline. If a specific lower pH is required, it can be adjusted with a strong acid like HCl, though this will convert the this compound to disodium or monosodium phosphate.

Protocol for Protein Dephosphorylation using a TSP-based Buffer

This protocol is designed for the non-specific dephosphorylation of proteins, for example, prior to mass spectrometry analysis.

Materials:

-

Protein sample

-

This compound buffer (100 mM, pH ~12)

-

Incubator or water bath

Procedure:

-

To your protein sample, add an equal volume of 100 mM this compound buffer.

-

Incubate the mixture at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the protein and the extent of phosphorylation.

-

Immediately process the sample for downstream applications, such as buffer exchange or direct analysis, to avoid potential protein degradation at high pH.

Protocol for Nucleic Acid Precipitation using a TSP-containing Solution

This protocol is adapted from the TRI Reagent DNA isolation procedure and describes the DNA wash step.

Materials:

-

DNA pellet

-

DNA wash solution (0.1 M trisodium citrate in 10% ethanol)

-

75% ethanol

-

Centrifuge

Procedure:

-

After precipitating the DNA and removing the supernatant, add 1 mL of the DNA wash solution (0.1 M trisodium citrate in 10% ethanol) per 1 mL of the initial TRI Reagent used.

-

Incubate the DNA pellet in the wash solution for 30 minutes at room temperature with periodic mixing.

-

Centrifuge at 2,000 x g for 5 minutes at 4-25°C.

-

Remove the supernatant and wash the pellet with 1.5-2 mL of 75% ethanol.

-

Centrifuge at 2,000 x g for 5 minutes at 4-25°C and remove the ethanol wash.

-

Air-dry the DNA pellet before resuspension.

Visualizing Workflows with Graphviz

The following diagrams, generated using the DOT language, illustrate common biochemical workflows where this compound can be utilized.

Considerations and Limitations

While a useful reagent, the strong alkalinity of this compound presents several limitations that researchers must consider:

-

Protein Denaturation: The high pH can denature proteins, leading to a loss of function. This makes TSP unsuitable for assays where protein activity must be preserved.

-

Enzyme Inhibition: As a source of phosphate ions, TSP can act as a competitive inhibitor for enzymes like alkaline phosphatase. It can also interfere with kinase assays.

-

Safety Precautions: this compound is a caustic substance and should be handled with appropriate personal protective equipment, including gloves and eye protection.

Conclusion

This compound is a valuable and cost-effective reagent in the biochemist's toolkit. Its strong alkalinity can be effectively utilized for cell lysis and protein dephosphorylation under specific conditions. Furthermore, it serves as a component in established protocols for nucleic acid purification. A thorough understanding of its chemical properties, combined with careful optimization of its concentration and application, is crucial for its successful and reproducible use in biochemical assays. This guide provides a foundational resource for researchers seeking to leverage the unique characteristics of this compound in their experimental designs.

References

Trisodium Phosphate as a Nutritional Supplement for Exercise Performance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisodium phosphate (TSP), a readily available sodium phosphate salt, has been investigated for its potential ergogenic effects on exercise performance. This technical guide provides a comprehensive overview of the existing scientific literature on TSP supplementation for enhancing athletic capabilities. It delves into the proposed physiological mechanisms, summarizes quantitative data from key clinical trials, details common experimental protocols, and visualizes the underlying biochemical pathways. The evidence suggests that phosphate loading, including with TSP, may offer benefits in specific exercise contexts, primarily through mechanisms related to oxygen delivery, energy metabolism, and buffering capacity. However, the ergogenic effects of TSP are not universally reported, indicating that factors such as dosing, supplementation duration, and individual athlete characteristics may influence outcomes. This document aims to be a valuable resource for researchers and professionals in the fields of sports science and pharmaceutical development who are interested in the ergogenic potential of phosphate compounds.

Introduction

The quest for legal and effective nutritional supplements to enhance exercise performance is a continuous endeavor in sports science. Among the various compounds investigated, inorganic phosphate has garnered attention for its fundamental role in cellular energy metabolism and oxygen transport. This compound (Na₃PO₄) is one of the phosphate salts that has been utilized in research to induce a state of "phosphate loading." The primary hypothesis is that increasing the extracellular and intracellular phosphate concentration can positively impact several physiological processes crucial for athletic performance. This guide will explore the scientific rationale and evidence base for the use of this compound as an ergogenic aid.

Proposed Physiological Mechanisms of Action

Several key mechanisms have been proposed to explain the potential ergogenic effects of this compound supplementation. These are not mutually exclusive and may act in concert to improve exercise performance.

Enhanced Oxygen Unloading to Tissues

One of the most cited mechanisms is the role of phosphate in modulating the oxygen-carrying capacity of hemoglobin. Increased plasma phosphate levels are thought to stimulate glycolysis within red blood cells, leading to an accumulation of 2,3-diphosphoglycerate (2,3-DPG).[1][2] 2,3-DPG binds to deoxyhemoglobin, reducing its affinity for oxygen and causing a rightward shift in the oxygen-hemoglobin dissociation curve. This facilitates the unloading of oxygen to the working muscles during exercise.[1]

Increased ATP and Phosphocreatine Resynthesis

Inorganic phosphate is a crucial substrate for both glycolysis and oxidative phosphorylation, the primary pathways for adenosine triphosphate (ATP) production.[3] During intense exercise, the demand for ATP is high, and its regeneration relies on the availability of phosphate. Supplementation with this compound may increase the intramuscular pool of inorganic phosphate, thereby enhancing the rate of ATP and phosphocreatine (PCr) resynthesis.[3] This could delay the onset of fatigue and improve performance in high-intensity activities.

Improved Myocardial Efficiency

Phosphate loading has been suggested to improve the contractility and efficiency of the heart muscle. This is thought to be due to increased availability of intracellular phosphate within cardiomyocytes, leading to enhanced ATP synthesis and improved myocardial function. An increase in stroke volume and cardiac output would allow for greater oxygen delivery to the exercising muscles.

Enhanced Buffering Capacity

During high-intensity exercise, the accumulation of hydrogen ions (H+) leads to a decrease in intramuscular pH (acidosis), which can impair muscle function and contribute to fatigue. Phosphate can act as an intracellular buffer, helping to mitigate the drop in pH. By accepting H+ ions, the phosphate buffering system can help maintain a more favorable intracellular environment for muscle contraction.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative findings from key studies investigating the effects of this compound and other sodium phosphate salts on exercise performance.

Table 1: Effects of Sodium Phosphate Supplementation on Aerobic Capacity (VO2max)

| Study | Participant Group | Dosing Regimen | Duration | Change in VO2max |

| Kreider et al. (1990) | Well-trained distance runners | 4 g/day sodium phosphate | 3 days | +9% |

| Czuba et al. (2009) | Well-trained off-road cyclists | 50 mg/kg FFM/day this compound | 6 days | +5.3% |

| Brewer et al. (2014) | Trained male cyclists | 50 mg/kg FFM/day tribasic sodium phosphate | 6 days (repeated) | +3.5-4.3% (first phase), +7.1-7.7% (second phase) |

Table 2: Effects of Sodium Phosphate Supplementation on Power Output and Time Trial Performance

| Study | Participant Group | Dosing Regimen | Duration | Performance Outcome | Change |

| Kreider et al. (1992) | Trained cyclists and triathletes | 4 g/day tribasic sodium phosphate | 5 days | Mean power output (40k time trial) | +17% |

| Kreider et al. (1992) | Trained cyclists and triathletes | 4 g/day tribasic sodium phosphate | 5 days | 40k time trial performance | -8% (improved time) |

| Buck et al. (2014) | Trained male cyclists | 50 mg/kg FFM/day sodium phosphate | 6 days | Repeated sprint work | +4.6% (Day 1), +4.6% (Day 4) |

| Buck et al. (2014) | Trained male cyclists | 50 mg/kg FFM/day sodium phosphate | 6 days | 5-min time trial mean power | +6.4% (Day 1), +5.1% (Day 4) |

| Buck et al. (2014) | Female cyclists | 25, 50, or 75 mg/kg FFM/day this compound dodecahydrate | 6 days | 500 kJ time trial performance | No significant difference |

Experimental Protocols

The methodologies employed in studies investigating this compound supplementation generally follow a randomized, double-blind, placebo-controlled crossover design.

Participant Selection

Participants are typically well-trained male athletes (e.g., cyclists, runners) to ensure a high level of performance and homogeneity within the study group. Baseline characteristics such as age, body mass, fat-free mass (FFM), and maximal oxygen uptake (VO2max) are recorded.

Supplementation Protocol

-

Dosage: A common dosing strategy is 50 mg of this compound per kilogram of fat-free mass per day (mg/kg FFM/day). Another frequently used absolute dose is 4 grams per day.

-

Administration: The daily dose is typically divided into four equal portions and consumed at regular intervals throughout the day to maintain elevated plasma phosphate levels.

-

Duration: The supplementation period, often referred to as the "loading phase," generally lasts for 3 to 6 days.

-

Placebo: The placebo is an inert substance, such as glucose or cellulose, administered in identical capsules or dissolved in a beverage to match the appearance and taste of the this compound supplement.

-

Washout Period: In crossover designs, a washout period of at least 14 to 21 days is implemented between supplementation phases to allow physiological parameters to return to baseline.

Exercise Testing

-

Incremental Exercise Test to Exhaustion: This test is commonly used to determine VO2max and anaerobic threshold. Participants exercise on a cycle ergometer or treadmill with the workload progressively increasing until volitional exhaustion.

-

Time Trials: To assess endurance performance, participants complete a set distance or amount of work as quickly as possible. Power output, heart rate, and time to completion are recorded.

-

Repeated Sprint Tests: To evaluate anaerobic capacity and recovery, participants perform multiple short, maximal sprints with short recovery periods in between.

Biochemical Analyses

Blood samples are typically collected before and after the supplementation period and at various time points during exercise testing. Key biochemical markers analyzed include:

-

Serum inorganic phosphate

-

Erythrocyte 2,3-diphosphoglycerate (2,3-DPG)

-

Blood lactate concentration

-

Acid-base balance (pH, bicarbonate)

Visualization of Signaling Pathways and Workflows

Signaling Pathways